molecular formula C20H18Cl2N2OS B10974006 (4-Benzylpiperazin-1-yl)(3,4-dichloro-1-benzothiophen-2-yl)methanone

(4-Benzylpiperazin-1-yl)(3,4-dichloro-1-benzothiophen-2-yl)methanone

Cat. No.: B10974006
M. Wt: 405.3 g/mol
InChI Key: LQSPVWAQGFKWJX-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERAZINO)(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE is a complex organic compound with the molecular formula C20H18Cl2N2OS This compound is notable for its unique structure, which includes a benzylpiperazine moiety and a dichlorobenzothiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERAZINO)(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE typically involves multiple steps, starting with the preparation of the benzylpiperazine and benzothiophene intermediates. The key steps include:

    Formation of Benzylpiperazine: This can be achieved by reacting piperazine with benzyl chloride under basic conditions.

    Synthesis of Benzothiophene Derivative: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and chlorinated benzene derivatives.

    Coupling Reaction: The final step involves coupling the benzylpiperazine with the dichlorobenzothiophene derivative using a suitable coupling agent, such as a palladium catalyst, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERAZINO)(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the benzothiophene ring.

    Substitution: The dichloro groups in the benzothiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Reduced benzothiophene derivatives.

    Substitution: Substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in neuropharmacology as a receptor antagonist.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERAZINO)(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, in neuropharmacology, it may act as a receptor antagonist, blocking the activity of certain neurotransmitters and thereby modulating neural activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-BENZYLPIPERAZINO)(3-CHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE: Similar structure but with one less chlorine atom.

    (4-BENZYLPIPERAZINO)(3-METHOXYQUINOXALIN-2-YL)METHANONE: Contains a quinoxaline ring instead of a benzothiophene ring.

Uniqueness

(4-BENZYLPIPERAZINO)(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE is unique due to the presence of both the benzylpiperazine and dichlorobenzothiophene moieties, which confer distinct chemical and biological properties. Its dichlorinated structure may enhance its reactivity and potential bioactivity compared to similar compounds.

Properties

Molecular Formula

C20H18Cl2N2OS

Molecular Weight

405.3 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(3,4-dichloro-1-benzothiophen-2-yl)methanone

InChI

InChI=1S/C20H18Cl2N2OS/c21-15-7-4-8-16-17(15)18(22)19(26-16)20(25)24-11-9-23(10-12-24)13-14-5-2-1-3-6-14/h1-8H,9-13H2

InChI Key

LQSPVWAQGFKWJX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl

Origin of Product

United States

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